(2-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone hydrochloride
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Overview
Description
(2-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone hydrochloride is a synthetic organic compound with a complex structure It features a piperidine ring, a pyridine ring, and a methanone group, making it a versatile molecule in various chemical reactions and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone hydrochloride typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Introduction of the Aminomethyl Group: This step involves the reaction of the piperidine derivative with formaldehyde and a suitable amine under reductive amination conditions.
Coupling with 2-Chloropyridine: The final step involves coupling the aminomethyl piperidine with 2-chloropyridine using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride or potassium carbonate to facilitate the reaction.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the methanone group.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a precursor for bioactive molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound in the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various production processes.
Mechanism of Action
The mechanism of action of (2-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds, while the piperidine and pyridine rings can participate in hydrophobic interactions and π-π stacking with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
(3-Aminopiperidin-1-yl)(pyrazin-2-yl)methanone hydrochloride: Similar in structure but with a pyrazine ring instead of a pyridine ring.
(2-(Aminomethyl)piperidin-1-yl)(2-bromopyridin-3-yl)methanone hydrochloride: Similar but with a bromine atom instead of chlorine.
Uniqueness
(2-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone hydrochloride is unique due to the presence of both the piperidine and pyridine rings, which confer distinct chemical properties. The chlorine atom on the pyridine ring also provides a site for further functionalization, enhancing its versatility in synthetic applications.
This compound’s unique combination of functional groups makes it a valuable tool in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
[2-(aminomethyl)piperidin-1-yl]-(2-chloropyridin-3-yl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O.ClH/c13-11-10(5-3-6-15-11)12(17)16-7-2-1-4-9(16)8-14;/h3,5-6,9H,1-2,4,7-8,14H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVWIZUPLFRAPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CN)C(=O)C2=C(N=CC=C2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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